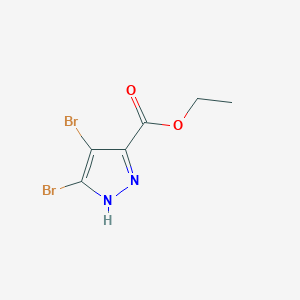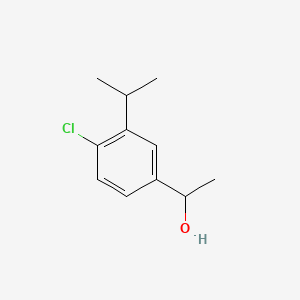
1-(4-Chloro-3-isopropylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-isopropylphenyl)ethanol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro group and an isopropyl group attached to a phenyl ring, with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-isopropylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-3-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-Chloro-3-isopropylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, 1-(4-Chloro-3-isopropylphenyl)ethane, using strong reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-isopropylphenyl)ethanone.
Reduction: 1-(4-Chloro-3-isopropylphenyl)ethane.
Substitution: 1-(4-Methoxy-3-isopropylphenyl)ethanol.
Applications De Recherche Scientifique
1-(4-Chloro-3-isopropylphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-isopropylphenyl)ethanol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and isopropyl groups contribute to its binding affinity and specificity. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Chloro-3-ethylphenyl)ethanol: Contains an ethyl group instead of an isopropyl group.
1-(4-Bromo-3-isopropylphenyl)ethanol: Has a bromo group instead of a chloro group.
Uniqueness: 1-(4-Chloro-3-isopropylphenyl)ethanol is unique due to the presence of both chloro and isopropyl groups, which influence its chemical reactivity and biological interactions. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(4-chloro-3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)10-6-9(8(3)13)4-5-11(10)12/h4-8,13H,1-3H3 |
Clé InChI |
CKSSBVMMSSBCOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



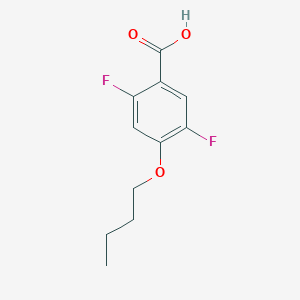

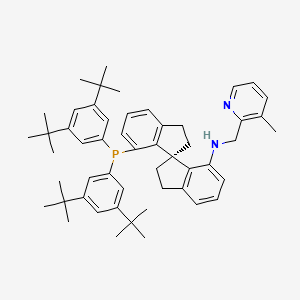
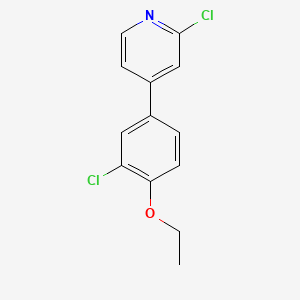


![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
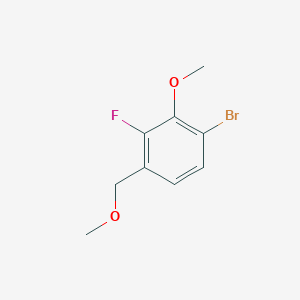
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
